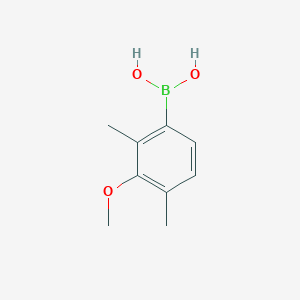

(3-Methoxy-2,4-dimethylphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Boronic acids and their derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Protodeboronation of alkyl boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1, 2 and 3 alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-3-methoxybenzeneboronic acid is characterized by a boronic acid functional group attached to a phenyl ring substituted with two methyl groups and a methoxy group.Chemical Reactions Analysis

Boronic acids, including 2,4-Dimethyl-3-methoxybenzeneboronic acid, are known to participate in various chemical reactions. They are used in Suzuki-Miyaura cross-coupling reactions and can also be involved in Pd-catalyzed direct arylation .Scientific Research Applications

Thermochemical Properties and Hydrogen Bonding

2,4-Dimethyl-3-methoxybenzeneboronic acid, while not directly studied, shares structural similarities with methoxyphenols and dimethoxybenzenes which have been extensively researched. For instance, methoxyphenols, which include methoxy groups similar to those in 2,4-dimethyl-3-methoxybenzeneboronic acid, are known for their ability to form strong intermolecular and intramolecular hydrogen bonds. These bonds significantly influence their thermochemical properties such as enthalpies of formation, vapor pressure, and vaporization enthalpies. Advanced studies using techniques like Fourier transform infrared spectroscopy (FTIR) and density functional theory (DFT) calculations have provided deep insights into these compounds' behaviors, especially regarding their substitution effects and hydrogen bonding characteristics (Varfolomeev et al., 2010).

Synthesis and Chemical Reactions

The synthesis of complex organic compounds often involves intermediate substances like 2,4-dimethyl-3-methoxybenzeneboronic acid. For example, a study on the synthesis of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester from 2,4-dihydroxybenzaldehyde highlighted the critical role of such intermediates in organic synthesis. This process involved key reactions such as chromenylation and demethoxycarbonylation-alkylation, demonstrating the compound's utility in constructing intricate molecular structures (Henry & Jacobs, 2001).

Photophysical Behavior and Fluorogenic Properties

Research into fluorogenic molecules like DFHBI derivatives, which illuminate the Spinach RNA aptamer, sheds light on the potential photophysical applications of structurally related compounds. These molecules exhibit weak fluorescence in liquid solvents, a characteristic that might be influenced by substituents similar to those in 2,4-dimethyl-3-methoxybenzeneboronic acid. Studies have shown that impeding photoisomerization significantly enhances the fluorescence signal, indicating the importance of molecular structure in determining photophysical properties (Santra et al., 2019).

Chemosensor Development

In the development of chemosensors, compounds with structures akin to 2,4-dimethyl-3-methoxybenzeneboronic acid have been utilized for their selective reactivity towards specific analytes like cyanide. A novel strategy involving anionic chromogenic chemosensors demonstrated how the substitution patterns and electronic properties of these compounds can be tailored for high selectivity in detecting cyanide ions in solution. This research highlights the potential application of 2,4-dimethyl-3-methoxybenzeneboronic acid derivatives in environmental monitoring and analytical chemistry (Heying et al., 2015).

Mechanism of Action

Target of Action

2,4-Dimethyl-3-methoxybenzeneboronic acid is an organoboron compound . The primary targets of this compound are the transition metals used in carbon-carbon bond-forming reactions, such as palladium . These metals play a crucial role in facilitating the Suzuki-Miyaura cross-coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by 2,4-Dimethyl-3-methoxybenzeneboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting potential for good bioavailability.

Result of Action

The molecular effect of the action of 2,4-Dimethyl-3-methoxybenzeneboronic acid is the formation of new carbon-carbon bonds . This leads to the synthesis of various organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized and their interactions with cellular components.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dimethyl-3-methoxybenzeneboronic acid. For instance, the Suzuki-Miyaura cross-coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . , suggesting that environmental contamination could affect its stability and efficacy.

Properties

IUPAC Name |

(3-methoxy-2,4-dimethylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6-4-5-8(10(11)12)7(2)9(6)13-3/h4-5,11-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWBCRWPSXQKDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)OC)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dimethyl-3-methylsulfanyl-4-oxo-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid methyl ester, 95%](/img/structure/B6350878.png)

![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B6350947.png)